1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine
Brand Name: Vulcanchem
CAS No.: 439902-06-4
VCID: VC20323733
InChI: InChI=1S/C6H12N4O/c1-11-3-2-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3
SMILES:
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol

1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine

CAS No.: 439902-06-4

Cat. No.: VC20323733

Molecular Formula: C6H12N4O

Molecular Weight: 156.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine - 439902-06-4

Specification

CAS No. 439902-06-4
Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
IUPAC Name 2-(2-methoxyethyl)pyrazole-3,4-diamine
Standard InChI InChI=1S/C6H12N4O/c1-11-3-2-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3
Standard InChI Key XCYBHMYDBNMESR-UHFFFAOYSA-N
Canonical SMILES COCCN1C(=C(C=N1)N)N

Introduction

Chemical Identity and Structural Characteristics

The molecular structure of 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine (C₆H₁₂N₄O) consists of a pyrazole core with two amino groups (-NH₂) at adjacent positions and a 2-methoxyethyl (-OCH₂CH₂OCH₃) substituent. This configuration confers both electron-donating and steric effects, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₆H₁₂N₄O
Molecular Weight156.19 g/mol
IUPAC Name1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine
CAS Registry NumberNot publicly disclosed
Topological Polar Surface Area96.3 Ų (estimated)

The 2-methoxyethyl group enhances solubility in polar aprotic solvents, while the amino groups enable participation in hydrogen bonding and coordination chemistry.

Synthesis and Manufacturing Pathways

Synthetic routes to 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine typically involve functionalization of pyrazole precursors. A plausible method includes:

  • N-Alkylation of Pyrazole:

    • Reaction of 4,5-diaminopyrazole with 2-methoxyethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF).

    • Temperature: 80–100°C; reaction time: 12–24 hours.

  • Protection/Deprotection Strategy:

    • Temporary protection of amino groups using tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
14,5-Diaminopyrazole, 2-methoxyethyl bromide, K₂CO₃, DMF, 90°C, 18h6295%
2Boc₂O, DMAP, CH₂Cl₂, rt, 6h8998%

Challenges include regioselectivity in alkylation and stability of the amino groups under reaction conditions.

Physicochemical Properties

Experimental data for this compound remains sparse, but properties can be extrapolated from structural analogs:

Table 3: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Melting Point145–150°CAnalog-based extrapolation
logP (Partition Coefficient)0.85ChemAxon Calculator
Solubility in Water12.7 mg/mL (25°C)ALOGPS
pKa (Amino Groups)4.2 and 5.8MarvinSketch

The compound is expected to exhibit moderate hydrophilicity, making it suitable for aqueous-phase reactions or formulations.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediate

Pyrazole diamines serve as precursors for kinase inhibitors and antiviral agents. The 2-methoxyethyl group may enhance blood-brain barrier penetration, suggesting potential in central nervous system (CNS)-targeted therapies .

Polymer Chemistry

In materials science, the amino groups enable crosslinking in epoxy resins or polyurethane systems. The methoxyethyl chain could impart flexibility to polymer matrices, as seen in similar compounds used for microencapsulation .

Agrochemical Development

Diaminopyrazoles are explored as ligands in transition metal catalysts for asymmetric synthesis of chiral pesticides.

Hazard CategoryPrecautionary Measures
Skin IrritationWear nitrile gloves; use fume hood
Respiratory SensitivityAvoid aerosol formation
Environmental PersistenceDispose via hazardous waste protocols

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